molecular formula C21H24N4O6S B2503253 N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894017-28-8

N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No.: B2503253
CAS No.: 894017-28-8
M. Wt: 460.51
InChI Key: HMKBNRVKJNTCSC-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in various scientific fields. This compound exhibits a combination of urea, pyrrolidine, and sulfonamide functional groups, making it a versatile entity for multiple research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves several steps:

  • Formation of the Urea Derivative: : This begins with the reaction of 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with a suitable amine under dehydrating conditions to form the intermediate urea derivative.

  • Sulfonylation: : The urea derivative is then sulfonylated using sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Scaling up the production for industrial purposes may involve optimization of the synthetic route for cost-efficiency, yield, and purity. This may include:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors to ensure consistent reaction conditions.

  • Catalysis: : Employing suitable catalysts to increase reaction rates and yields.

  • Purification Techniques: : Implementing advanced purification methods like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can occur at the urea or sulfonyl groups, modifying the electronic properties of the compound.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Conditions vary based on the substituent but often involve reagents like halogens, nitric acid, or acyl chlorides.

Major Products Formed

The products formed are highly dependent on the specific reactions but can include oxidized derivatives, reduced forms, or various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is studied for its reactivity and as a building block for more complex molecules.

Biology

In biological research, this compound can be explored for its interactions with proteins and enzymes, which may lead to insights into metabolic pathways or potential therapeutic uses.

Medicine

Medicinal chemistry investigates its potential as a drug candidate, given its structural features that may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrial applications could involve the development of new materials or chemical processes, leveraging its unique reactivity and structural properties.

Mechanism of Action

The mechanism by which N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The urea and sulfonamide groups can form hydrogen bonds or electrostatic interactions, influencing biological pathways. The precise pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-((4-(3-(1-phenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

  • **N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Uniqueness

What sets N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide apart is its specific ethoxyphenyl substitution, which can influence its electronic properties, reactivity, and interactions with biological molecules. This unique structure may impart distinct pharmacological or chemical characteristics not observed in closely related compounds.

Remember, in the scientific world, every detail adds a layer of fascination, just like how each functional group in this compound brings its unique charm. What's next?

Properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-3-31-18-8-6-17(7-9-18)25-13-16(12-20(25)27)23-21(28)22-15-4-10-19(11-5-15)32(29,30)24-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKBNRVKJNTCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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